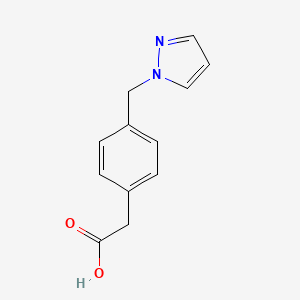

2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(pyrazol-1-ylmethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOUWZMAKYNJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437529 | |

| Record name | Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160388-51-2 | |

| Record name | Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid typically involves the reaction of benzeneacetic acid with a pyrazole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene or pyrazole rings .

Scientific Research Applications

2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid, highlighting differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Differences:

Position of Pyrazole Attachment: In 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid , the pyrazole is directly attached to the phenyl ring at position 4, whereas in the target compound, it is linked via a methylene bridge.

Substituent Effects :

- Methoxy groups (e.g., compound 11d ) increase lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs.

- Hydroxyl groups (e.g., compound in ) enable intramolecular hydrogen bonds, stabilizing crystal structures and influencing bioavailability.

Biological Activity :

- The isopropyl ester in PF-04217329 enhances cell membrane permeability, making it a potent EP2 receptor agonist.

- The sulfonamide group in COX inhibitors (e.g., ) improves binding affinity to enzyme active sites.

Physicochemical and Spectroscopic Comparisons

- Solubility : The carboxylic acid group in this compound grants higher aqueous solubility compared to esterified analogs like PF-04217329, which require DMSO for dissolution .

- Melting Points : Pyrazole derivatives with hydroxyl groups (e.g., 490 K in ) exhibit higher melting points due to hydrogen-bonded networks.

- Spectroscopic Signatures :

Biological Activity

2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid, with the molecular formula C11H10N2O2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer effects, as well as its synthesis and structure-activity relationships (SAR).

Chemical Structure

The compound features a unique structure that includes:

- A benzene ring

- An acetic acid group

- A pyrazole ring

This combination contributes to its diverse biological activities and makes it a valuable candidate for further research in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the proliferation of several cancer cell lines, including:

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Colorectal cancer

Table 1 summarizes the anticancer activity observed in various studies:

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism.

- Receptor modulation : It may bind to receptors influencing cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Research has shown that modifications to the pyrazole moiety can significantly impact efficacy. For instance:

- The introduction of electron-donating groups enhances activity against certain cancer types.

- Acidic functional groups, such as carboxylic acids, improve anti-inflammatory properties while maintaining low toxicity.

Case Studies

Several case studies have highlighted the potential of this compound as a therapeutic agent:

- Study on Anticancer Activity : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in MDA-MB-231 cells.

- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising results comparable to standard antibiotics.

Q & A

Q. What are the key synthetic pathways for preparing 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid and its derivatives?

The synthesis typically involves cyclocondensation and functionalization steps. For example, pyrazole-containing compounds can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine, followed by hydrolysis to yield the carboxylic acid moiety . Modifications at the pyrazole ring (e.g., acyl or aryl substitutions) are achieved using hydrazide or amide coupling reactions under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide) . Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography.

Q. How can researchers characterize the structural and spectral properties of this compound?

A combination of spectroscopic and computational methods is recommended:

- FT-IR and NMR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and confirm regiochemistry of the pyrazole ring. For example, -NMR can resolve methylene protons adjacent to the pyrazole moiety (~4.5 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly if the compound forms stable crystals .

- DFT calculations : Validate experimental spectral data (e.g., comparing computed vs. observed -NMR shifts) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Initial screens should focus on target-specific assays. For antimicrobial activity:

- Broth microdilution : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination .

- Enzyme inhibition assays : If targeting pesticidal activity, assess acetylcholinesterase inhibition via Ellman’s method .

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and purity of this compound?

Employ statistical Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio, catalyst loading). For example:

- Factorial design : Screen variables like reaction time (6–24 hrs) and molar ratios (1:1 to 1:3) to maximize yield .

- Response Surface Methodology (RSM) : Optimize conditions for scale-up, focusing on interactions between temperature and solvent polarity .

- Process control : Integrate real-time PAT (Process Analytical Technology) tools like in-line FT-IR to monitor intermediate formation .

Q. What computational strategies can predict and resolve contradictions in spectral or reactivity data?

- Reaction path sampling : Use quantum chemical calculations (e.g., Gaussian or ORCA) to map energy profiles for competing reaction mechanisms (e.g., keto-enol tautomerism in pyrazole intermediates) .

- MD simulations : Investigate solvent effects on reactivity, such as DMF vs. THF stabilizing transition states .

- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate experimental spectral outliers with synthetic batch variables .

Q. How can researchers address discrepancies in biological activity data across studies?

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical weighting to account for assay variability .

- Structure-activity relationship (SAR) modeling : Use QSAR (Quantitative SAR) to identify substituents (e.g., electron-withdrawing groups on the phenyl ring) that enhance activity .

- Orthogonal assays : Validate hits via SPR (Surface Plasmon Resonance) for binding affinity or CRISPR-Cas9 gene editing to confirm target engagement .

Q. What methodologies enable the integration of experimental and theoretical data for mechanistic studies?

- Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) : Model enzyme active sites (e.g., acetylcholinesterase) to predict binding modes of pyrazole derivatives .

- In silico docking : Screen compound libraries against target proteins (e.g., using AutoDock Vina) and validate with experimental IC₅₀ values .

- Machine learning : Train models on synthetic yield or bioactivity datasets to prioritize novel derivatives for synthesis .

Methodological Notes

- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Reproducibility : Document reaction conditions in detail (e.g., degassing steps, inert atmosphere) to mitigate batch-to-batch variability .

- Ethical reporting : Disclose negative results (e.g., failed coupling reactions) to improve transparency in structure-activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.